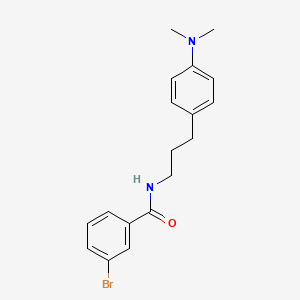

3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

Description

3-Bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 3-(4-(dimethylamino)phenyl)propyl substituent on the amide nitrogen. The dimethylamino group on the phenyl ring confers electron-donating properties, while the propyl linker enhances molecular flexibility.

Properties

IUPAC Name |

3-bromo-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDQYFIOONVQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The reaction begins with the preparation of 3-bromoaniline, which is then reacted with 3-(4-(dimethylamino)phenyl)propyl bromide under basic conditions to form the intermediate.

Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the production of materials with specific properties

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Substituent Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Substituent Impact on Properties

- Electron-Donating vs. In contrast, the 4-fluorophenyl group in withdraws electrons, which may stabilize π-π interactions in hydrophobic environments. The piperazine moiety in introduces basicity, improving aqueous solubility under acidic conditions, a critical factor for oral bioavailability in drug design.

Solubility and Polarity

- The imidazole-containing analog exhibits moderate polarity (XLogP3 = 2.0), likely due to hydrogen-bonding capacity, whereas the target compound’s dimethylamino group may reduce crystallinity, enhancing solubility in organic solvents.

- The piperazine derivative (XLogP3 = 2.2) is expected to have superior solubility in aqueous buffers at physiological pH compared to the target compound.

Biological Activity

3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity or receptor signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have shown potent inhibition against various cancer cell lines, including those resistant to standard therapies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it may act as a selective inhibitor of MEK kinases, which are crucial in the MAPK signaling pathway linked to cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzamide structure significantly influence biological activity. The bromine substituent at the 3-position enhances potency, while the dimethylamino group is critical for receptor binding.

- Bromine Substitution : Increases lipophilicity and binding affinity.

- Dimethylamino Group : Essential for interaction with target proteins.

Case Study 1: Anticancer Activity

In a study examining a series of benzamide derivatives, this compound was tested against several cancer cell lines. The results indicated that it exhibited cytotoxic effects comparable to established anticancer agents, suggesting its potential as a therapeutic candidate.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting its potential role in targeted cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves a multi-step coupling strategy. Key steps include:

- Amide bond formation: React 3-bromobenzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine under anhydrous conditions (e.g., dichloromethane or THF) using a base like triethylamine or DIPEA to neutralize HCl byproducts .

- Catalytic optimization: For low yields (<50%), consider coupling agents such as HATU or EDCI/HOBt to enhance efficiency. Reaction temperatures between 0–25°C and extended reaction times (12–24 hrs) improve conversion .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Answer: Employ a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy: Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions. Key signals include the dimethylamino group (δ ~2.8 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~375.1) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer: Initial screening should focus on:

- Enzyme inhibition assays: Test against kinases or GPCRs using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values .

- Antimicrobial activity: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT or resazurin assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

- Orthogonal assays: Validate results using complementary methods (e.g., SPR for binding affinity if enzyme assays show variability) .

- Structural analogs: Synthesize derivatives to isolate the pharmacophore. For example, replacing the bromine with chlorine may clarify halogen-dependent activity .

- Batch variability analysis: Ensure consistent purity (HPLC ≥98%) and confirm stereochemical stability (circular dichroism if applicable) .

Q. What computational strategies can optimize reaction conditions for scaled synthesis?

Answer:

- Quantum chemical modeling: Use DFT (e.g., Gaussian 16) to simulate transition states and identify rate-limiting steps .

- Machine learning (ML): Train models on reaction parameters (solvent, catalyst, temperature) from existing data (e.g., PubChem reactions) to predict optimal conditions .

- High-throughput experimentation (HTE): Screen 96-well plates with varied conditions (e.g., solvent/base combinations) to accelerate optimization .

Q. How can target identification be performed for this compound in complex biological systems?

Answer:

- Chemoproteomics: Use affinity-based probes (e.g., click chemistry-modified analogs) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

- Docking studies: Perform molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets like acetyltransferases or ion channels .

- CRISPR-Cas9 screens: Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms .

Q. What experimental designs are recommended for establishing structure-activity relationships (SAR)?

Answer:

- Fragment-based design: Systematically modify substituents (e.g., bromine → iodine, dimethylamino → pyrrolidine) and assay activity .

- 3D-QSAR: Generate CoMFA or CoMSIA models using alignment-dependent descriptors from crystallographic or NMR data .

- Pharmacophore mapping: Identify critical motifs (e.g., halogen-bonding regions) using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.